molecular formula C24H17F2N3O3S B11084747 2-{4-[(Z)-{(2Z)-3-(4-fluorophenyl)-2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]phenoxy}acetamide

2-{4-[(Z)-{(2Z)-3-(4-fluorophenyl)-2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]phenoxy}acetamide

Cat. No.: B11084747
M. Wt: 465.5 g/mol
InChI Key: GANBVVGVTIXEFG-WUXVYIAASA-N
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Description

2-{4-[(Z)-{(2Z)-3-(4-fluorophenyl)-2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]phenoxy}acetamide is a complex organic compound featuring a thiazolidinone core with fluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(Z)-{(2Z)-3-(4-fluorophenyl)-2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]phenoxy}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazolidinone core, followed by the introduction of fluorophenyl groups and the final acetamide linkage. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes the use of large-scale reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-{4-[(Z)-{(2Z)-3-(4-fluorophenyl)-2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]phenoxy}acetamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pressure, and solvent choice are crucial for optimizing these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce new functional groups.

Scientific Research Applications

2-{4-[(Z)-{(2Z)-3-(4-fluorophenyl)-2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]phenoxy}acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

Mechanism of Action

The mechanism of action of 2-{4-[(Z)-{(2Z)-3-(4-fluorophenyl)-2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]phenoxy}acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application being investigated.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinones: Compounds with a similar thiazolidinone core but different substituents.

    Fluorophenyl Derivatives: Compounds featuring fluorophenyl groups with varying functional groups.

Uniqueness

What sets 2-{4-[(Z)-{(2Z)-3-(4-fluorophenyl)-2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]phenoxy}acetamide apart is its unique combination of a thiazolidinone core with fluorophenyl groups and an acetamide linkage. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C24H17F2N3O3S

Molecular Weight

465.5 g/mol

IUPAC Name

2-[4-[(Z)-[3-(4-fluorophenyl)-2-(4-fluorophenyl)imino-4-oxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetamide

InChI

InChI=1S/C24H17F2N3O3S/c25-16-3-7-18(8-4-16)28-24-29(19-9-5-17(26)6-10-19)23(31)21(33-24)13-15-1-11-20(12-2-15)32-14-22(27)30/h1-13H,14H2,(H2,27,30)/b21-13-,28-24?

InChI Key

GANBVVGVTIXEFG-WUXVYIAASA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C\2/C(=O)N(C(=NC3=CC=C(C=C3)F)S2)C4=CC=C(C=C4)F)OCC(=O)N

Canonical SMILES

C1=CC(=CC=C1C=C2C(=O)N(C(=NC3=CC=C(C=C3)F)S2)C4=CC=C(C=C4)F)OCC(=O)N

Origin of Product

United States

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